molecular formula C13H11NO3 B3056534 5-(4-methylphenoxy)pyridine-2-carboxylic acid CAS No. 72133-26-7

5-(4-methylphenoxy)pyridine-2-carboxylic acid

Cat. No.: B3056534
CAS No.: 72133-26-7
M. Wt: 229.23 g/mol
InChI Key: MEZPFPIEWBDABE-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO3 It is a derivative of pyridinecarboxylic acid, where a 4-methylphenoxy group is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)pyridine-2-carboxylic acid typically involves the reaction of 4-methylphenol with 2-chloropyridine-5-carboxylic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyridine derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the phenoxy ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 5-(4-Carboxyphenoxy)pyridine-2-carboxylic acid.

    Reduction: 5-(4-Methylphenoxy)pyridine-2-methanol or 5-(4-Methylphenoxy)pyridine-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(4-Methylphenoxy)pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

5-(4-Methylphenoxy)pyridine-2-carboxylic acid is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acids

Properties

IUPAC Name

5-(4-methylphenoxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-2-4-10(5-3-9)17-11-6-7-12(13(15)16)14-8-11/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZPFPIEWBDABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20222444
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72133-26-7
Record name Picolinic acid, 5-(p-tolyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072133267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinic acid, 5-(p-tolyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20222444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-methylphenoxy)pyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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